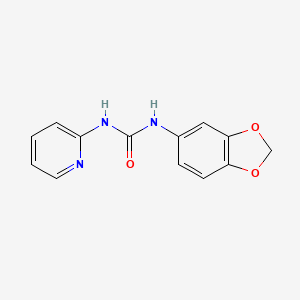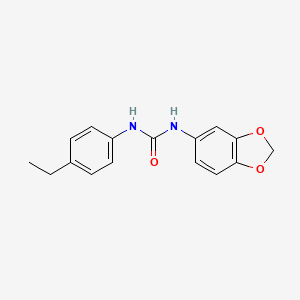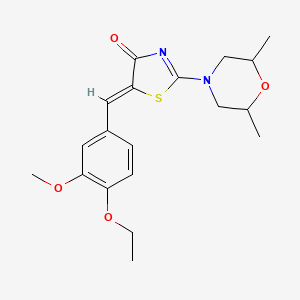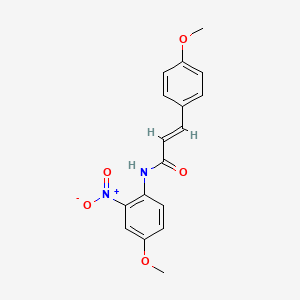![molecular formula C15H15NO2S2 B5369344 methyl N-[(4-methylphenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5369344.png)
methyl N-[(4-methylphenyl)sulfonyl]benzenecarbimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(4-methylphenyl)sulfonyl]benzenecarbimidothioate is a synthetic compound that belongs to the family of sulfonylurea herbicides. It is a potent inhibitor of photosynthesis in plants, making it an effective herbicide. The compound has also been studied for its potential applications in cancer treatment and as an insecticide.
Mecanismo De Acción
Methyl N-[(4-methylphenyl)sulfonyl]benzenecarbimidothioate works by inhibiting the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. The compound binds to the enzyme and prevents it from catalyzing the reaction that leads to the formation of the amino acids. This leads to the accumulation of toxic metabolites, ultimately resulting in the death of the plant.
In cancer cells, this compound induces apoptosis by activating the mitochondrial pathway. The compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and other apoptotic factors. This triggers a cascade of events that ultimately leads to the death of the cancer cell.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In plants, the compound inhibits the biosynthesis of branched-chain amino acids, leading to the accumulation of toxic metabolites and ultimately resulting in the death of the plant. In cancer cells, the compound induces apoptosis by activating the mitochondrial pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-[(4-methylphenyl)sulfonyl]benzenecarbimidothioate has several advantages for lab experiments. It is a potent inhibitor of photosynthesis in plants, making it an effective herbicide. The compound has also been shown to be effective in inhibiting the growth of various cancer cell lines. However, the compound has limitations as well. It is toxic to both plants and animals, making it difficult to work with in a laboratory setting. Additionally, the compound has not been extensively studied for its potential toxicity to humans, making it difficult to assess its safety for use in cancer treatment.
Direcciones Futuras
There are several future directions for research on Methyl N-[(4-methylphenyl)sulfonyl]benzenecarbimidothioate. One area of research could focus on the development of new herbicides based on the compound. Another area of research could focus on the development of new cancer treatments based on the compound. Additionally, further research could be done to assess the safety of the compound for use in humans. Finally, research could be done to explore the potential applications of the compound as an insecticide.
Métodos De Síntesis
Methyl N-[(4-methylphenyl)sulfonyl]benzenecarbimidothioate can be synthesized by the reaction of N-methyl-N-(4-methylphenyl)sulfonylbenzamide with thiourea in the presence of a catalyst such as triethylamine. The reaction yields the desired compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Methyl N-[(4-methylphenyl)sulfonyl]benzenecarbimidothioate has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of weeds in various crops, including soybeans, corn, and cotton. The compound works by inhibiting the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic metabolites, ultimately resulting in the death of the plant.
In addition to its herbicidal properties, this compound has also been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and colon cancer cells. The compound works by inducing apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
methyl (Z)-N-(4-methylphenyl)sulfonylbenzenecarboximidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S2/c1-12-8-10-14(11-9-12)20(17,18)16-15(19-2)13-6-4-3-5-7-13/h3-11H,1-2H3/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAJWEVFEKTNJU-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-methoxyphenyl)propyl]-6-(2-methylpyrrolidin-1-yl)nicotinamide](/img/structure/B5369264.png)
![5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5369274.png)
![2-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5369279.png)
![N-methyl-N-[(5-{[3-(2-methylpiperidin-1-yl)azetidin-1-yl]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5369284.png)
![2-[(5-chloro-2-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5369285.png)


![2-methoxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)propanamide](/img/structure/B5369296.png)
![N-1-adamantyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5369300.png)



![4-[(4-chloro-2-fluorophenyl)acetyl]morpholine](/img/structure/B5369348.png)
![3-{[(4-ethylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5369354.png)